molecular formula C21H21NO2S2 B5000571 N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide

N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide

Cat. No. B5000571
M. Wt: 383.5 g/mol
InChI Key: RMFUBZUPYPMQEA-UHFFFAOYSA-N
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide is a chemical compound that has shown potential as a therapeutic agent in scientific research.

Mechanism of Action

The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide is not fully understood, but it is thought to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while leaving normal cells unharmed. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory molecules.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide in lab experiments is its specificity for cancer cells and inflammation. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide involves the reaction of 2-(furan-2-ylmethylthio)ethanamine with 4-(chloromethyl)benzenethiol, followed by reaction with benzoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c23-21(22-12-14-25-16-19-5-4-13-24-19)18-10-8-17(9-11-18)15-26-20-6-2-1-3-7-20/h1-11,13H,12,14-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUBZUPYPMQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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